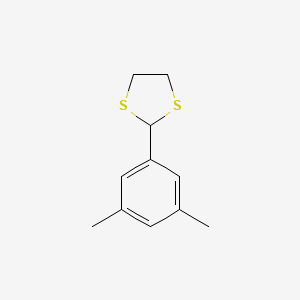
2-(3,5-Dimethylphenyl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-1,3-dithiolane is an organic compound that features a dithiolane ring attached to a 3,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dithiolane typically involves the reaction of 3,5-dimethylbenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to break the dithiolane ring, yielding the corresponding thiol or disulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3-dithiolane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(3,5-Dimethylphenyl)-1,3-oxathiolane: Contains an oxathiolane ring, which includes an oxygen atom in place of one sulfur atom.
2-(3,5-Dimethylphenyl)-1,3-dioxolane: Features a dioxolane ring with two oxygen atoms instead of sulfur atoms.
Uniqueness
2-(3,5-Dimethylphenyl)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a 3,5-dimethylphenyl group. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be as readily achievable with similar compounds.
Propriétés
Numéro CAS |
113509-20-9 |
|---|---|
Formule moléculaire |
C11H14S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
QBDLCCKCTUVOCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2SCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


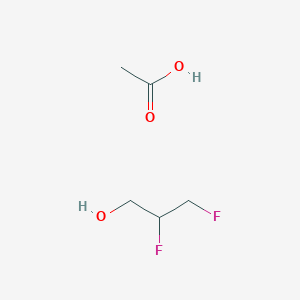


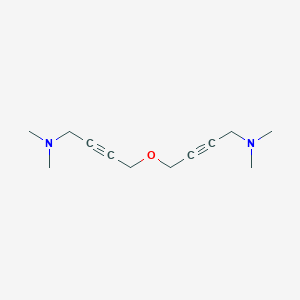
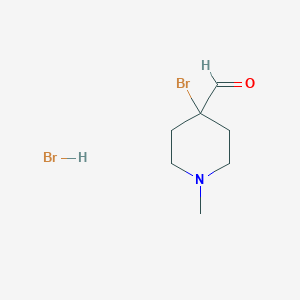
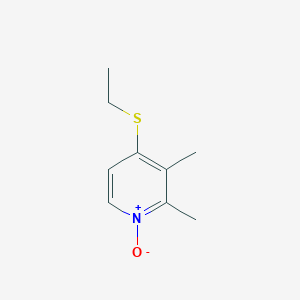


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
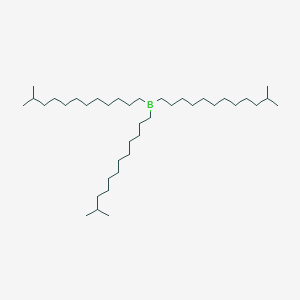

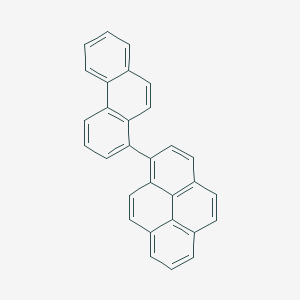
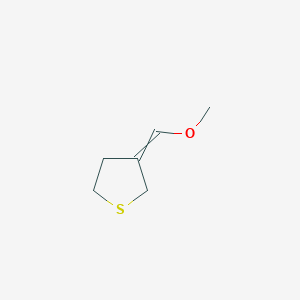
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
